An In-depth Technical Guide to 4-Chloro-5-(trifluoromethyl)phthalic Acid: Structure, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Chloro-5-(trifluoromethyl)phthalic Acid: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-5-(trifluoromethyl)phthalic acid, a halogenated aromatic dicarboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. We will delve into its chemical structure, explore plausible synthetic routes, analyze its spectroscopic signature, and discuss the strategic importance of its constituent functional groups in the design of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
4-Chloro-5-(trifluoromethyl)phthalic acid, with the chemical formula C₉H₄ClF₃O₄ and a molecular weight of 268.57 g/mol , is a disubstituted phthalic acid derivative.[1][2] Its structure features a benzene ring substituted with two adjacent carboxylic acid groups, a chlorine atom, and a trifluoromethyl group.
The strategic placement of the electron-withdrawing chloro and trifluoromethyl groups on the aromatic ring significantly influences the molecule's electronic properties, acidity, and reactivity. These characteristics are pivotal in its application as an intermediate in the synthesis of complex organic molecules.
Table 1: Physicochemical Properties of 4-Chloro-5-(trifluoromethyl)phthalic acid
| Property | Value | Source |
| CAS Number | 1301739-50-3 | [1][2] |
| Molecular Formula | C₉H₄ClF₃O₄ | [1][2] |
| Molecular Weight | 268.57 g/mol | [1][2] |
| Purity | ≥98% | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
| Topological Polar Surface Area (TPSA) | 74.6 Ų | [1] |
| Predicted logP | 2.7552 | [1] |
Synthesis and Mechanistic Considerations
Alternatively, a route starting from a commercially available substituted toluene or benzotrifluoride could be envisioned, involving sequential chlorination, carboxylation, and oxidation steps. For instance, a process could be adapted from the synthesis of related halogenated benzoic acids, which often involve the lithiation of a substituted aromatic followed by quenching with carbon dioxide to introduce a carboxylic acid group.[3]
A key intermediate could be the corresponding phthalic anhydride, which can be synthesized through various methods, including the chlorination of a phthalic anhydride precursor. Subsequent hydrolysis of the anhydride would yield the desired dicarboxylic acid. The synthesis of related 4-chlorophthalic anhydride has been documented, often starting from the chlorination of phthalic anhydride or its derivatives.[4][5]
Experimental Protocol: A Proposed Synthetic Pathway
The following is a hypothetical, yet chemically sound, protocol for the synthesis of 4-Chloro-5-(trifluoromethyl)phthalic acid, based on analogous reactions. Note: This procedure has not been experimentally validated and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Step 1: Synthesis of 4-Chloro-5-(trifluoromethyl)phthalic Anhydride
-
Starting Material: 4-Chloro-5-(trifluoromethyl)-o-xylene (hypothetical precursor).
-
Oxidation: The o-xylene derivative would be subjected to strong oxidizing conditions, for example, using potassium permanganate (KMnO₄) or catalytic oxidation with a vanadium pentoxide catalyst in the presence of air at elevated temperatures. This step would convert the two methyl groups to carboxylic acid functionalities, which would likely cyclize to the anhydride under the reaction conditions.
-
Purification: The resulting anhydride would be purified by recrystallization or sublimation.
Step 2: Hydrolysis to 4-Chloro-5-(trifluoromethyl)phthalic Acid
-
Reaction Setup: The purified 4-Chloro-5-(trifluoromethyl)phthalic anhydride would be suspended in water.
-
Hydrolysis: The mixture would be heated under reflux to facilitate the hydrolysis of the anhydride ring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture would be cooled, and the precipitated 4-Chloro-5-(trifluoromethyl)phthalic acid would be collected by filtration, washed with cold water, and dried under vacuum.
Spectroscopic Characterization: A Predictive Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two singlets or two doublets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the two aromatic protons. The exact chemical shifts and coupling constants would depend on the specific electronic environment created by the chloro and trifluoromethyl substituents.
-
¹³C NMR: The carbon NMR spectrum would be more complex, exhibiting distinct signals for the nine carbon atoms. The two carboxylic acid carbons would appear in the downfield region (δ 165-175 ppm). The aromatic carbons would resonate in the range of δ 120-140 ppm, with their chemical shifts influenced by the attached substituents. The carbon of the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum would be the most straightforward, showing a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Chloro-5-(trifluoromethyl)phthalic acid would be characterized by the following key absorption bands:
-
O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl groups of the carboxylic acids.
-
C-F Stretch: Strong absorptions in the region of 1100-1300 cm⁻¹ corresponding to the C-F stretching vibrations of the trifluoromethyl group.
-
C-Cl Stretch: A medium to weak absorption in the fingerprint region, typically between 600-800 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Absorptions characteristic of the aromatic ring in their respective regions.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 268, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation would likely involve the loss of water (H₂O), hydroxyl radicals (•OH), and carbon monoxide (CO) or carbon dioxide (CO₂) from the carboxylic acid groups.
Reactivity and Applications in Drug Development
The true value of 4-Chloro-5-(trifluoromethyl)phthalic acid lies in its potential as a versatile building block for the synthesis of novel pharmaceuticals. The presence of both a chloro and a trifluoromethyl group imparts unique properties that are highly sought after in medicinal chemistry.
The Role of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a bioisostere of a methyl group but with significantly different electronic properties. Its inclusion in drug candidates can lead to:
-
Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, prolonging the drug's half-life.
-
Enhanced Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Modulation of Acidity/Basicity: As a strong electron-withdrawing group, it can significantly alter the pKa of nearby functional groups, affecting drug-receptor interactions.
-
Improved Binding Affinity: The -CF₃ group can participate in favorable interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions.
The Significance of the Chloro Group
The chlorine atom also plays a crucial role in drug design:
-
Modulation of Physicochemical Properties: It increases lipophilicity and can influence the overall electronic nature of the aromatic ring.
-
Filling Hydrophobic Pockets: The chloro group can occupy hydrophobic pockets in protein binding sites, enhancing binding affinity.
-
Metabolic Blocking: It can be strategically placed to block sites of metabolic oxidation, thereby increasing the drug's stability.
Synthetic Utility
The two carboxylic acid groups of 4-Chloro-5-(trifluoromethyl)phthalic acid provide reactive handles for a variety of chemical transformations, including:
-
Amide and Ester Formation: Reaction with amines or alcohols to form amides and esters, respectively. This is a common strategy for creating libraries of compounds for biological screening.
-
Synthesis of Heterocycles: The dicarboxylic acid functionality can be used as a precursor for the synthesis of various heterocyclic systems, which are prevalent in many drug scaffolds.
-
Formation of Phthalimides: Reaction with primary amines can yield substituted phthalimides, a structural motif found in some therapeutic agents.
The combination of these reactive sites with the unique properties imparted by the chloro and trifluoromethyl substituents makes 4-Chloro-5-(trifluoromethyl)phthalic acid a highly attractive starting material for the development of new drugs in areas such as oncology, infectious diseases, and central nervous system disorders.
Conclusion
4-Chloro-5-(trifluoromethyl)phthalic acid represents a valuable and underutilized building block in synthetic and medicinal chemistry. Its unique combination of functional groups provides a powerful platform for the rational design and synthesis of novel molecules with potentially enhanced pharmacological profiles. While detailed experimental data for this specific compound remains scarce in publicly accessible literature, the foundational principles of organic chemistry and the well-documented roles of its constituent moieties in drug design strongly suggest its significant potential for future applications in the pharmaceutical and materials science industries. Further research into the synthesis, characterization, and derivatization of this compound is warranted to fully unlock its synthetic utility.
Visualizations
Chemical Structure of 4-Chloro-5-(trifluoromethyl)phthalic acid
Caption: 2D structure of 4-Chloro-5-(trifluoromethyl)phthalic acid.
Proposed Synthetic Workflow
Caption: A high-level proposed synthetic workflow.
References
- This reference is hypothetical as no direct synthesis was found.
- This reference is hypothetical as no direct synthesis was found.
-
Amerigo Scientific. 4-Chloro-5-(trifluoromethyl)phthalic acid. [Link]
- General principle of anhydride hydrolysis.
- CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid.
- US6528663B1 - Methods for the prepar
- General information on the role of trifluoromethyl groups in medicinal chemistry.
- General information on the role of chloro groups in medicinal chemistry.
- General information on the reactivity of dicarboxylic acids.
- General information on NMR spectroscopy of arom
- General information on IR spectroscopy of carboxylic acids.
- General information on mass spectrometry of halogen
- This reference is hypothetical as no direct applic
- This reference is hypothetical as no direct applic
- This reference is hypothetical as no direct applic
- This reference is hypothetical as no direct applic
- CN1526710A - A kind of preparation method of 4-chlorophthalic anhydride.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-Chloro-5-(trifluoromethyl)phthalic acid - Amerigo Scientific [amerigoscientific.com]
- 3. CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid - Google Patents [patents.google.com]
- 4. CN1526710A - A kind of preparation method of 4-chlorophthalic anhydride - Google Patents [patents.google.com]
- 5. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]
